molecular formula C11H15ClN2O2S B14087996 3-Chloro-N-(piperidin-4-yl)benzenesulfonamide

3-Chloro-N-(piperidin-4-yl)benzenesulfonamide

Cat. No.: B14087996
M. Wt: 274.77 g/mol
InChI Key: YXZGTWGUFJWSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the piperidine ring and the chloro substituent on the benzene ring contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-4-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(piperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, oxidized derivatives, and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(piperidin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

3-chloro-N-piperidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H15ClN2O2S/c12-9-2-1-3-11(8-9)17(15,16)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2

InChI Key

YXZGTWGUFJWSSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.